molecular formula C15H9ClN2O2S B2679284 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207032-02-7

4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2679284
CAS No.: 1207032-02-7
M. Wt: 316.76
InChI Key: DGZXIVKAPOHGSZ-UHFFFAOYSA-N
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Description

This compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms. The presence of a benzothiazine group suggests that it might have applications in medicinal chemistry .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of a benzothiazine group and a nitrile group. These groups are often involved in pi conjugation, which could affect the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic addition (for the nitrile group) or electrophilic substitution (for the benzothiazine group) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .

Scientific Research Applications

Structural Analysis and Synthesis Techniques

Research has delved into the structural analysis of benzothiazine derivatives, showcasing their extensive intramolecular hydrogen bonds. These structures, including the 4-chlorophenyl derivative, are stabilized by intermolecular N-H...O hydrogen bonds, forming dimeric pairs of molecules. This detailed structural understanding aids in exploring their potential applications in various fields such as material science and pharmaceuticals (Siddiqui et al., 2008).

Biological Activities

The antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from benzothiazine compounds has been a significant area of study. These derivatives have shown activity against Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents. This research points to the versatile applications of benzothiazine derivatives in addressing microbial resistance (Abdelghani et al., 2017).

Antiviral Properties

Arylsulfone derivatives, incorporating the benzothiazine structure, have been identified with promising antiviral properties, particularly against betaherpesviruses like human cytomegalovirus (HCMV) and human herpesvirus 6 (HHV-6). These studies underscore the potential therapeutic applications of benzothiazine derivatives in antiviral drug development, showcasing a novel mode of action that indirectly inhibits viral DNA synthesis (Naesens et al., 2006).

Advanced Synthesis Approaches

Innovative synthesis approaches for benzothiazine derivatives have been explored, including methods involving lithiation alpha to sulfur of specific phenyl alkyl sulfides, sulfones, and sulfoxides. These methodologies facilitate the creation of variously substituted benzothiazine structures, potentially leading to new materials with unique properties for industrial and pharmaceutical applications (Babudri et al., 1984).

Properties

IUPAC Name

4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXIVKAPOHGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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